molecular formula C22H22N6O2 B2593122 (E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 539813-19-9

(E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Cat. No.: B2593122
CAS No.: 539813-19-9
M. Wt: 402.458
InChI Key: KGFZGRMIUHNNEF-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a useful research compound. Its molecular formula is C22H22N6O2 and its molecular weight is 402.458. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

Research has shown that derivatives of the [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ones exhibit significant antioxidant properties. For instance, Novodvorskyi et al. (2020) synthesized new derivatives of 8-(41-hydroxy-3R-benzylidenamino)-6-tertbutyl-8Н-[1,2,4]triazolo[4,3-b][1,2,4]triazine-7-ones to evaluate their antioxidant properties compared to ionol and ascorbic acid. The study found that depending on the structure, these compounds exhibit both antioxidant and prooxidant properties, with electron-withdrawing substituents (F, Cl, Br, and COOMe) on the benzene ring leading to decreased antioxidant properties. The most active derivatives had a hydroxyl group and an additional oxyalkyl fragment in the benzene ring, indicating the influence of structural modifications on antioxidant activity. These findings suggest the potential for further exploration of such derivatives as antioxidant agents (Novodvorskyi et al., 2020).

Antimicrobial Activity

Additionally, derivatives of the compound have been explored for their antimicrobial activities. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial properties. Some of these compounds were found to possess good or moderate activities against tested microorganisms, highlighting the potential of [1,2,4]triazolo[4,3-b][1,2,4]triazin derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Molecular Structure Analysis

The analysis of molecular structures of such compounds provides insights into their potential applications. For example, the synthesis and molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one by Hwang et al. (2006) offers a foundation for understanding the chemical properties and reactivity of these compounds. Such structural analyses are crucial for designing derivatives with desired biological or chemical properties (Hwang et al., 2006).

Reactivity and Synthesis Optimization

The reactivity of these compounds under various conditions has also been studied. Mironovich and Shcherbinin (2014) investigated the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, providing valuable data for the synthesis and potential applications of related compounds. Understanding the reactivity helps in optimizing synthesis methods for better yields and properties of interest (Mironovich & Shcherbinin, 2014).

Potential Therapeutic Applications

Finally, the search for compounds with dual functionalities, such as antioxidant and receptor antagonist activities, is exemplified by Falsini et al. (2019), who designed 8-amino-6-aryl-2-phenyl-1,2,4-triazolo[4,3-a]pyrazine-3-ones as dual antioxidant-human A2A adenosine receptor antagonists. This study showcases the innovative approach of integrating antioxidant properties with receptor antagonism to develop compounds with neuroprotective efficacy in neuropathic pain, demonstrating the therapeutic potential of these derivatives (Falsini et al., 2019).

Properties

IUPAC Name

6-tert-butyl-8-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-22(2,3)19-20(29)28(21-25-23-15-27(21)26-19)24-13-16-9-11-18(12-10-16)30-14-17-7-5-4-6-8-17/h4-13,15H,14H2,1-3H3/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFZGRMIUHNNEF-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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